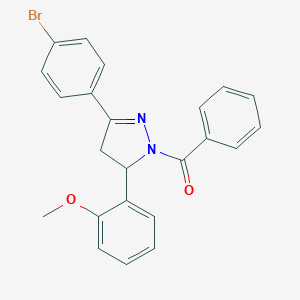

(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C23H19BrN2O2 and its molecular weight is 435.3g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

TCMDC-125622 has been identified for its potential in treating malaria. The compound’s structure, featuring a quinazolinedione core, is similar to TCMDC-125133, which exhibits promising antimalarial activity and low toxicity . This suggests that TCMDC-125622 could also be effective against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria.

Anti-Proliferative Activity

The related compound TCMDC-125133 has shown anti-proliferative activity against the MCF-7 cell line, which is a model for breast cancer . By extension, TCMDC-125622 may also possess anti-cancer properties, potentially inhibiting the growth of cancer cells.

Allosteric Modulation

TCMDC-125622 could serve as an allosteric modulator. Similar compounds, like TCMDC-124506, have been reported to bind selectively to the allosteric site of enzymes, such as the Prolyl tRNA Synthetase in Plasmodium falciparum . This indicates a possible application of TCMDC-125622 in modulating enzyme activity for therapeutic purposes.

Drug Synthesis

The synthesis process of related quinazolinedione compounds has been optimized using low-cost goods and greener alternatives . TCMDC-125622 could be synthesized through similar methods, contributing to more sustainable pharmaceutical manufacturing practices.

Mechanism of Action

Target of Action

TCMDC-125622, also known as (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone or [5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone, has been identified to target two key enzymes in the malaria parasite Plasmodium falciparum: PfCLK3 and PfAsnRS . PfCLK3 is a cyclin-dependent-like protein kinase, and PfAsnRS is a cytoplasmic asparaginyl-tRNA synthetase . Both enzymes play crucial roles in the parasite’s protein synthesis and RNA processing .

Mode of Action

TCMDC-125622 interacts with its targets in a unique way. For PfAsnRS, it employs a “reaction hijacking” mechanism . The compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125622 adduct that inhibits PfAsnRS . This results in the inhibition of protein translation and activation of the amino acid starvation response in the parasite . For PfCLK3, the compound acts as a reversible inhibitor .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-125622 affects the parasite’s protein synthesis and RNA processing pathways . These enzymes are part of the parasite’s translational machinery, which is vital for its survival and proliferation . The disruption of these pathways leads to the death of the parasite.

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of TCMDC-125622’s action is the effective killing of the malaria parasite. By inhibiting key enzymes involved in protein synthesis and RNA processing, the compound disrupts essential biological processes, leading to the death of the parasite .

properties

IUPAC Name |

[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O2/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-18(24)14-12-16)25-26(21)23(27)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGKPEUBZRMLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(biphenyl-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B381075.png)

![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(3-methylbutoxy)phenyl]-1,3-oxazol-5-one](/img/structure/B381076.png)

![2-[(3-allyl-5-[1,1'-biphenyl]-4-yl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B381077.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B381078.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381079.png)

![dimethyl 5-(2,5-dimethyl-3-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)isophthalate](/img/structure/B381080.png)

![ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B381081.png)

![Ethyl 4-(4-methoxyphenyl)-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B381084.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381086.png)

![Dimethyl 5-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate](/img/structure/B381087.png)

![7-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B381090.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B381093.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381094.png)

![3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B381095.png)